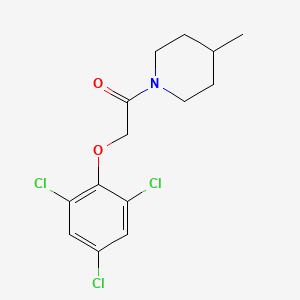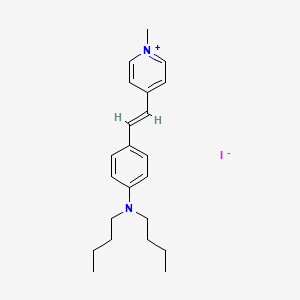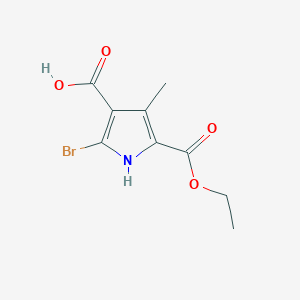
Bis(2-chloroethyl) N,N'-(methylenedi-4,1-phenylene)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate: is a chemical compound with the molecular formula C19H20Cl2N2O4 and a molecular weight of 411.288 g/mol . This compound is known for its unique structure, which includes two chloroethyl groups and a methylenedi-4,1-phenylene backbone. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of 4,4’-methylenedianiline with 2-chloroethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-Methylenedianiline+2-Chloroethyl isocyanate→Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic backbone can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbamates.
Hydrolysis: Formation of 4,4’-methylenedianiline and 2-chloroethanol.
Oxidation: Formation of oxidized aromatic compounds.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms involving carbamates.
Biology and Medicine:
- Investigated for its potential use in drug development due to its ability to interact with biological molecules.
- Studied for its cytotoxic effects on certain cancer cell lines.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of coatings and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate involves its interaction with biological molecules, particularly proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links. This can result in the inhibition of cellular processes and induce cytotoxic effects. The compound’s ability to form such cross-links makes it a potential candidate for anticancer research.
類似化合物との比較
Bis(2-chloroethyl)amine: Similar in structure but lacks the methylenedi-4,1-phenylene backbone.
Bis(2-chloroethyl)ether: Contains chloroethyl groups but has an ether linkage instead of a carbamate.
Bis(2-chloroethyl)urea: Similar functional groups but with a urea backbone.
Uniqueness:
- The presence of the methylenedi-4,1-phenylene backbone in Bis(2-chloroethyl) N,N’-(methylenedi-4,1-phenylene)biscarbamate provides unique steric and electronic properties.
- The compound’s ability to form stable cross-links with biological molecules distinguishes it from other similar compounds.
特性
CAS番号 |
25464-85-1 |
|---|---|
分子式 |
C19H20Cl2N2O4 |
分子量 |
411.3 g/mol |
IUPAC名 |
2-chloroethyl N-[4-[[4-(2-chloroethoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-9-11-26-18(24)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(25)27-12-10-21/h1-8H,9-13H2,(H,22,24)(H,23,25) |
InChIキー |
ILRJFWFKCLXWPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCl)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
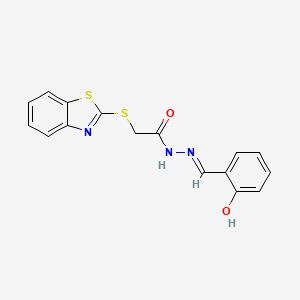
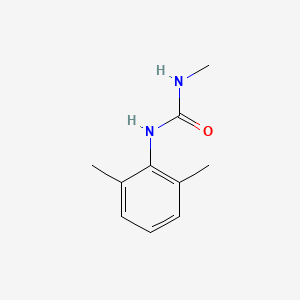


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
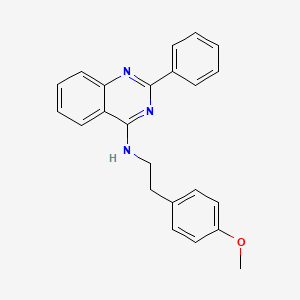
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
